

## Sunobinop: A NOP Receptor Partial Agonist for Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Therapeutic Potential of **Sunobinop** 

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

**Sunobinop** (formerly V117957 and IMB-115) is a novel, orally bioavailable small molecule that acts as a potent and selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Emerging preclinical and clinical data suggest its therapeutic potential in a range of psychiatric and neurological conditions, primarily driven by its unique pharmacological profile. **Sunobinop**'s mechanism of action, which involves biased agonism at the NOP receptor, may offer a favorable efficacy and safety profile compared to traditional therapeutic agents. This document provides a comprehensive technical overview of **sunobinop**, including its pharmacology, mechanism of action, key experimental data, and potential applications in psychiatry, with a focus on insomnia and alcohol use disorder (AUD).

# Introduction to Sunobinop and the NOP Receptor System

The NOP receptor, a member of the opioid receptor superfamily, and its endogenous ligand, N/OFQ, are widely distributed throughout the central and peripheral nervous systems.[3][4] This system is implicated in the modulation of various physiological processes, including pain, anxiety, stress responses, and reward pathways.[3] Consequently, the NOP receptor has



emerged as a promising target for the development of novel therapeutics for a variety of disorders.

**Sunobinop** is a high-affinity partial agonist for the NOP receptor. Its development has been pursued for several indications, including insomnia, alcohol use disorder, overactive bladder, and interstitial cystitis. In the context of psychiatry, its ability to modulate sleep architecture and potentially reduce alcohol craving and consumption positions it as a candidate for addressing significant unmet needs in these areas.

# Preclinical Pharmacology In Vitro Pharmacology

**Sunobinop** has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional activity, and selectivity.

Table 1: In Vitro Pharmacological Profile of Sunobinop



Parameter	Species	Assay Type	Value	Reference
Binding Affinity (Ki)	Human	Radioligand Binding	3.3 ± 0.4 nM	
Functional Activity (EC50)	Human	GTPyS Binding	4.03 ± 0.86 nM	
Efficacy (Emax)	Human	GTPyS Binding	47.8% ± 1.31%	_
IC50	Rat	[3H]-NOP-1A Binding (Brain Sections)	7.7 nM	_
Functional Selectivity	Human	Calcium Mobilization, cAMP Inhibition	Partial Agonist	
β-Arrestin 2 Recruitment	Human	BRET Assay	Competitive Antagonist	
μ-Opioid Receptor (MOR)	Human	Functional Assays	No activation	_
κ-Opioid Receptor (KOR)	Human	Functional Assays	No activation	_
δ-Opioid Receptor (DOR)	Human	Functional Assays	Low-affinity, weak partial agonist	

### **In Vivo Pharmacology**

Preclinical studies in rodent models have demonstrated the effects of **sunobinop** on sleep and alcohol-related behaviors.

Sleep: In rats, sunobinop administration led to a significant decrease in wakefulness and an
increase in non-rapid eye movement (NREM) sleep. These effects were nearly abolished in
NOP knockout rats, confirming the on-target mechanism of action.



 Alcohol Use Disorder: Preclinical models have shown that activation of the NOP receptor can reduce the reinforcing and motivating effects of ethanol. This provides a strong rationale for investigating sunobinop's potential in treating AUD.

#### **Experimental Protocols**

- Objective: To determine the binding affinity (Ki) of **sunobinop** for the human NOP receptor.
- Methodology: Membranes from cells stably expressing the human NOP receptor are
  incubated with a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ) and varying
  concentrations of **sunobinop**. Non-specific binding is determined in the presence of an
  excess of unlabeled ligand. The amount of bound radioactivity is measured using liquid
  scintillation counting. The Ki value is calculated using the Cheng-Prusoff equation.
- Objective: To assess the functional activity (EC50 and Emax) of sunobinop at the NOP receptor.
- Methodology: Cell membranes expressing the NOP receptor are incubated with varying concentrations of sunobinop in the presence of GDP and [35S]GTPγS. Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS is quantified by scintillation counting. EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.
- Objective: To evaluate the effect of sunobinop on β-arrestin 2 recruitment to the NOP receptor.
- Methodology: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay. Cells are co-transfected with constructs for the NOP receptor fused to a Renilla luciferase (RLuc) donor and β-arrestin 2 fused to a green fluorescent protein (GFP) acceptor. Upon agonist-induced recruitment of β-arrestin 2 to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer from RLuc to GFP, which can be measured as a change in the BRET ratio. Sunobinop is added at various concentrations to determine its effect on this interaction.

## **Clinical Development in Psychiatry**



**Sunobinop** has been evaluated in several clinical trials for psychiatric indications, primarily insomnia and alcohol use disorder.

#### **Pharmacokinetics in Humans**

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of **sunobinop**.

Table 2: Pharmacokinetic Parameters of Sunobinop in Healthy Volunteers

Parameter	Dose Range	Value	Reference
Time to Maximum Concentration (Tmax)	0.6 - 30 mg	2.1 - 3.2 hours	
Half-life (t1/2)	0.6 - 30 mg	2.1 - 3.2 hours	-
Systemic Exposure (Cmax and AUC)	0.6 - 2 mg	Dose-proportional	
3 - 30 mg	Less than dose- proportional		
Elimination	-	Primarily renal, as unchanged drug	_

#### **Clinical Efficacy**

A Phase 2 study evaluated the efficacy of **sunobinop** in patients with insomnia.

Table 3: Efficacy of **Sunobinop** in Patients with Insomnia Disorder



Endpoint	Sunobinop (10 mg)	Placebo	p-value	Reference
Sleep Efficiency (SE)	91.4%	79.8%	< 0.0001	
Latency to Persistent Sleep (LPS)	Reduced	-	0.0136	
Wake After Sleep Onset (WASO)	Reduced	-	< 0.0003	
Number of Awakenings	Reduced	-	< 0.0001	_
Perceived Sleep Quality	Increased	-	0.002	_

A Phase 2 study investigated **sunobinop** in patients experiencing insomnia during recovery from AUD.

Table 4: Efficacy of Sunobinop for Insomnia in Patients Recovering from AUD

Endpoint	Sunobinop (1 mg) vs. Placebo (LSM Difference)	Sunobinop (2 mg) vs. Placebo (LSM Difference)	Reference
Change in WASO (Nights 1/2)	-12.03 minutes (p=0.050)	-18.35 minutes (p=0.003)	

#### **Clinical Trial Protocols**

- Objective: To evaluate the safety and efficacy of sunobinop in treating insomnia in patients recovering from AUD.
- Study Design: A randomized, double-blind, multi-center, placebo-controlled, parallel-group study.



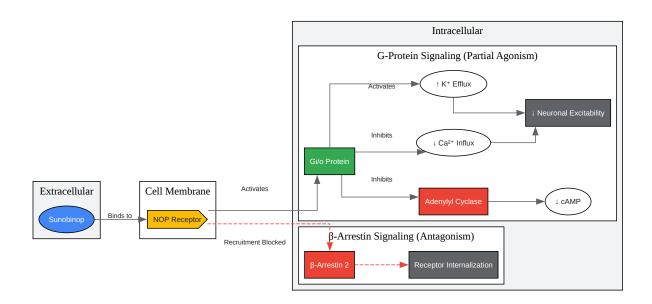
- Participants: 114 individuals with a history of moderate to severe AUD, abstinent from alcohol, and experiencing insomnia.
- Intervention: Participants were randomized (1:1:1) to receive sunobinop 1 mg, sunobinop 2 mg, or placebo nightly at bedtime for 21 days.
- Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO), measured by polysomnography (PSG) on nights 1/2 and 20/21.

#### **Mechanism of Action and Signaling Pathways**

**Sunobinop**'s therapeutic effects are mediated through its partial agonism at the NOP receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). A key feature of **sunobinop**'s pharmacology is its biased agonism. It demonstrates partial agonist activity in G-protein mediated signaling pathways (e.g., inhibition of adenylyl cyclase and calcium mobilization) while acting as a competitive antagonist for  $\beta$ -arrestin 2 recruitment. This biased signaling may contribute to its therapeutic effects while potentially mitigating some of the adverse effects associated with non-biased GPCR agonists.

#### **NOP Receptor Signaling Pathway**



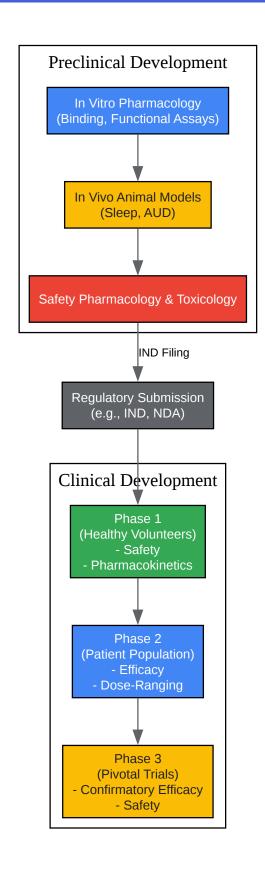


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Caption: Sunobinop's biased agonism at the NOP receptor.

## **Experimental Workflow for Sunobinop Evaluation**





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Caption: A generalized workflow for the development of **sunobinop**.



#### **Conclusion and Future Directions**

**Sunobinop** represents a promising, mechanistically novel therapeutic candidate for the treatment of specific psychiatric disorders, particularly insomnia and alcohol use disorder. Its action as a biased partial agonist at the NOP receptor may provide a unique clinical profile, potentially separating therapeutic effects from unwanted side effects. The clinical data gathered to date, especially in the context of insomnia, are encouraging.

Future research should continue to explore the full therapeutic potential of **sunobinop** in larger, long-term clinical trials for both insomnia and AUD. Further investigation into the molecular details of its biased agonism and the downstream consequences of this signaling profile will be crucial for a comprehensive understanding of its mechanism of action and for identifying other potential therapeutic applications. The development of **sunobinop** underscores the potential of targeting the NOP receptor system for novel psychiatric pharmacotherapies.

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- To cite this document: BenchChem. [Sunobinop: A NOP Receptor Partial Agonist for Psychiatric Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry]



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